molecular formula C16H33N3O7S B11825565 HS-Peg7-CH2CH2N3

HS-Peg7-CH2CH2N3

Cat. No.: B11825565
M. Wt: 411.5 g/mol
InChI Key: BQRHKQZCJWTUDQ-UHFFFAOYSA-N
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Description

HS-Peg7-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry reactions. The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

HS-Peg7-CH2CH2N3 is synthesized through a series of chemical reactions involving the functionalization of PEG chains. The azide group is introduced via nucleophilic substitution reactions. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

HS-Peg7-CH2CH2N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HS-Peg7-CH2CH2N3 has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Facilitates bioconjugation and labeling of biomolecules through click chemistry.

    Medicine: Plays a role in drug delivery systems and the development of targeted therapies.

    Industry: Used in the production of advanced materials and nanotechnology applications .

Mechanism of Action

HS-Peg7-CH2CH2N3 exerts its effects through its azide group, which participates in cycloaddition reactions. In PROTAC synthesis, it acts as a linker connecting two ligands: one targeting a protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HS-Peg7-CH2CH2N3 is unique due to its optimal PEG length, providing a balance between flexibility and stability in bioconjugation and PROTAC synthesis. Its azide group enables efficient and versatile click chemistry reactions, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C16H33N3O7S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol

InChI

InChI=1S/C16H33N3O7S/c17-19-18-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2

InChI Key

BQRHKQZCJWTUDQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-]

Origin of Product

United States

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